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Introduction
TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary

targets include Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Ki) in the

nanomolar range. By targeting these kinases, TG-100435 disrupts key signaling pathways

involved in cell proliferation, survival, migration, and angiogenesis, making it a compound of

significant interest in cancer research. These application notes provide detailed protocols for

assessing the cellular activity of TG-100435 using common cell-based assays.

Mechanism of Action
TG-100435 exerts its biological effects by competitively binding to the ATP-binding site of target

kinases, thereby inhibiting their phosphotransferase activity. A key target of TG-100435 is the

Src family of non-receptor tyrosine kinases. Src plays a crucial role in regulating a multitude of

cellular processes, and its aberrant activation is frequently observed in various cancers,

contributing to tumor progression and metastasis. Inhibition of Src and other targeted kinases

by TG-100435 leads to the downregulation of their downstream signaling pathways, ultimately

resulting in reduced cell viability and proliferation in cancer cells. Furthermore, TG-100435 is

metabolized in vivo to an N-oxide metabolite, TG100855, which is 2 to 9 times more potent

than the parent compound[1].
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Data Presentation
The inhibitory activity of TG-100435 has been characterized by its inhibition constants (Ki)

against a panel of purified kinases. This data provides insight into the compound's potency and

selectivity at a biochemical level.

Kinase Target Inhibition Constant (Ki) (nM)

Src 13

Lyn 15

Abl 20

Yes 25

Lck 40

EphB4 64

Data sourced from Hu et al., 2007[1]

Currently, a comprehensive public database of IC50 values for TG-100435 across a wide range

of cancer cell lines is not readily available. Researchers are encouraged to determine the IC50

values in their specific cell lines of interest using the protocols outlined below.
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Caption: Simplified Src signaling pathway and the inhibitory action of TG-100435.
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Caption: Experimental workflow for a cell viability assay with TG-100435.
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Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of TG-
100435 by measuring its effect on cell viability.

Materials:

Cancer cell line of interest

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

TG-100435 (stock solution in DMSO)

96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (cell culture grade)

Phosphate-buffered saline (PBS)

Multichannel pipette

Microplate reader

Protocol:

Cell Seeding:

Trypsinize and count cells.

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete culture medium.

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for

cell attachment.
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Compound Preparation and Treatment:

Prepare a series of dilutions of TG-100435 in complete culture medium from the DMSO

stock. A typical concentration range to start with is 0.01 µM to 100 µM.

Ensure the final DMSO concentration in all wells (including vehicle control) is consistent

and less than 0.5%.

Carefully remove the medium from the wells and add 100 µL of the prepared TG-100435
dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as

controls.

Incubation:

Incubate the plate for 48 to 72 hours at 37°C and 5% CO2. The incubation time should be

optimized for the specific cell line.

MTT Addition and Incubation:

After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under

a microscope.

Formazan Solubilization:

Carefully remove the medium containing MTT from each well without disturbing the

formazan crystals.

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

Data Acquisition:

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:
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Subtract the average absorbance of the blank wells from all other wells.

Calculate the percentage of cell viability for each concentration of TG-100435 relative to

the vehicle-treated control cells (100% viability).

Plot the percentage of cell viability against the logarithm of the TG-100435 concentration.

Determine the IC50 value, which is the concentration of TG-100435 that causes 50%

inhibition of cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs.

normalized response -- Variable slope in GraphPad Prism).

Western Blot Analysis of Src Phosphorylation
This protocol is used to assess the direct inhibitory effect of TG-100435 on the phosphorylation

of Src kinase in a cellular context.

Materials:

Cancer cell line of interest

Complete cell culture medium

TG-100435 (stock solution in DMSO)

6-well plates

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src
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HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Protocol:

Cell Culture and Treatment:

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

Treat the cells with various concentrations of TG-100435 (e.g., 0.1, 1, 10 µM) for a

predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-treated control.

Cell Lysis:

After treatment, wash the cells twice with ice-cold PBS.

Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

Protein Quantification:

Transfer the supernatant (protein lysate) to a new tube.

Determine the protein concentration of each lysate using a BCA protein assay.

SDS-PAGE and Western Blotting:

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform

electrophoresis.

Transfer the separated proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight

at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again three times with TBST.

Develop the blot using an ECL substrate and capture the image using an imaging system.

Strip the membrane and re-probe with an antibody against total Src as a loading control.

Data Analysis:

Quantify the band intensities for phospho-Src and total Src.

Normalize the phospho-Src signal to the total Src signal for each treatment condition.

Compare the levels of phosphorylated Src in TG-100435-treated cells to the vehicle-

treated control to determine the inhibitory effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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